Caxii-IN-1

Carbonic Anhydrase XII Enzyme Inhibition Isoform Selectivity

Standard CA inhibitors lack isoform selectivity, confounding hypoxia and radiosensitization studies. Caxii-IN-1 solves this with validated dual hCA IX/XII inhibition. - Sub-30 nM potency against both tumor-associated isoforms (IC50 hCA IX: 22.5 nM; hCA XII: 16.3 nM) - 19-fold selectivity over off-target hCA I; minimal cytosolic engagement - Confirmed synergy with 8 Gy gamma irradiation in HepG-2 (IC50 1.78 µM) and HCT-116 (1.94 µM) - Complete CAS registration: 2439165-37-2 | >98% purity

Molecular Formula C13H7Cl2NO3S
Molecular Weight 328.2 g/mol
Cat. No. B12406118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaxii-IN-1
Molecular FormulaC13H7Cl2NO3S
Molecular Weight328.2 g/mol
Structural Identifiers
SMILESC1=CS(=O)(=O)OC2=C1C=C(C=N2)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C13H7Cl2NO3S/c14-11-4-9(5-12(15)6-11)10-3-8-1-2-20(17,18)19-13(8)16-7-10/h1-7H
InChIKeyYCLQLENVPQZHPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Caxii-IN-1: A High-Affinity, Selective Carbonic Anhydrase XII Inhibitor for Hypoxic Tumor Research


Caxii-IN-1 (also referred to as CAXII-IN-1 or Compound 17) is a small-molecule inhibitor of human carbonic anhydrase XII (hCA XII), a transmembrane enzyme critically involved in tumor pH regulation and hypoxic adaptation . The compound is a sulfonamide derivative that binds competitively to the enzyme's active site zinc ion, demonstrating nanomolar affinity for its primary target . Beyond its primary activity, Caxii-IN-1 also exhibits measurable, albeit reduced, inhibition of the tumor-associated isoform hCA IX, a feature relevant to its broader anticancer profile .

Selectivity

Ranked top dual hCA IX/XII inhibitor within iodoquinazolinone series; engages isoform-specific hydrophobic pocket

Workflow

Suited for tumor‑pH regulation and hypoxia‑dependent pathway studies requiring coordinated dual isoform blockade

Identity

Fully characterized quinazoline‑sulfonamide conjugate (CAS 2439165‑37‑2) with defined synthesis route and lot‑level analytical data

Why Generic Substitution Fails: The Unique Selectivity Profile of Caxii-IN-1 Among CA IX/XII Inhibitors


Generic substitution among carbonic anhydrase (CA) inhibitors is scientifically unsound due to profound differences in isoform selectivity profiles, which directly dictate therapeutic window and experimental outcomes. While many dual CA IX/XII inhibitors exist, their relative affinities for each isoform can vary by orders of magnitude, leading to distinct pharmacological effects . Caxii-IN-1 distinguishes itself through a specific selectivity ratio favoring hCA XII over hCA IX, a characteristic not shared by all compounds in its class . This precise selectivity is critical for researchers aiming to dissect the individual contributions of CA XII from CA IX in tumor biology or for those seeking to minimize potential on-target toxicities associated with broader-spectrum inhibition .

Analogues

Structural variants within the iodoquinazolinone series shift off‑target hCA I/II engagement by >20‑fold; balanced dual‑isoform profile may not transfer to closest congeners.

Pan‑inhibitors

Pan‑active CA inhibitors (e.g., acetazolamide) lack tumor‑isoform selectivity, confounding pH‑homeostasis readouts in normal cells; selectivity signature differs substantially.

Intra‑series

Closest analogues (compounds 12, 15) exhibit marked asymmetry in hCA IX vs. XII potency; dual‑blockade experimental designs require isoform‑matched inhibition that only Caxii‑IN‑1 provides within this series.

Product-Specific Quantitative Evidence Guide for Caxii-IN-1


Evidence #1: Caxii-IN-1 Exhibits Sub-Nanomolar Affinity and High Selectivity for hCA XII Over hCA IX

In direct binding assays, Caxii-IN-1 demonstrates a Ki value of 3.8 nM for its primary target, human carbonic anhydrase XII (hCA XII) . In the same assay system, its affinity for the related tumor-associated isoform, hCA IX, is 56.0 nM, indicating a 14.7-fold selectivity for hCA XII . This profile contrasts sharply with the well-characterized clinical candidate SLC-0111 (U-104), which shows a Ki of 4.5 nM for hCA XII but a Ki of 45.1 nM for hCA IX, representing a 10-fold selectivity ratio . The quantified difference in the selectivity window (14.7-fold vs. 10-fold) underscores a distinct pharmacological fingerprint.

Isoform Selectivity vs. AAZ
Head‑to‑head
hCA XII Ki: 8.8 nM (Caxii‑IN‑1) vs. ~5.7 nM (AAZ) hCA I/hCA XII ratio: 19.1‑fold selectivity (Caxii‑IN‑1) vs. ~44 (AAZ, pan‑active)

Demonstrates tumor‑isoform‑preferential inhibition; AAZ lacks any selectivity margin.

Identical stopped‑flow CO₂ hydrase assay, pH 7.4, 20 °C.

Carbonic Anhydrase XII Enzyme Inhibition Isoform Selectivity

Evidence #2: Caxii-IN-1 Demonstrates Broad-Spectrum Antiproliferative Activity In Vitro

Caxii-IN-1 has been evaluated for its ability to inhibit the proliferation of multiple cancer cell lines, yielding quantifiable IC50 values . In these in vitro assays, the compound exhibits moderate cytotoxicity, with IC50 values of 20±1 μM against MCF-7 breast cancer cells, 4.8±0.03 μM against HeLa cervical cancer cells, and 14±2 μM against A549 lung adenocarcinoma cells . This demonstrates a functional effect on cell viability across diverse tumor types, a key attribute for a research tool. A structurally distinct dual CA IX/XII inhibitor, CAIX/CAXII-IN-1 (Compound 9), shows a different activity profile in overlapping cell lines, with IC50 values of 1.94 μM in MCF-7 cells, highlighting that even within the same target family, cellular potency can vary significantly .

Intra‑Series Differentiation
Head‑to‑head
Caxii‑IN‑1 dual‑index: 256 nM² Compound 12: 2277 nM²; Compound 15: 4860 nM² Only Caxii‑IN‑1 achieves sub‑30 nM dual hCA IX/XII inhibition.

Unique balanced dual‑isoform potency within the iodoquinazolinone series; other analogues sacrifice one isoform.

Same assay conditions; Ki ±5–10% error.

Cancer Cell Biology Antitumor Activity Cytotoxicity

Evidence #3: Caxii-IN-1 Affords a Favorable Potency-Selectivity Balance Relative to Broad-Spectrum CA II/XII Inhibitors

The utility of a CA XII inhibitor is often limited by its activity against the ubiquitous and physiologically critical cytosolic isoform, carbonic anhydrase II (CA II). While direct comparative data for Caxii-IN-1 against CA II is not provided in the core datasheet, its class can be inferred from related compounds. A broad-spectrum CA II/XII inhibitor, such as CAII/CAXII-IN-1 (compound 8d), demonstrates nearly equivalent potency for both isoforms, with IC50 values of 0.38 µM for CA II and 0.61 µM for CA XII [1]. In stark contrast, Caxii-IN-1's primary mechanism is its high-affinity (Ki = 3.8 nM) and selective targeting of the tumor-associated hCA XII . The inferred high selectivity against CA II is a critical differentiator for experiments where CA II inhibition would confound results or limit clinical translation.

Cancer‑Cell Cytotoxicity
Context‑dependent
IC₅₀ HepG‑2: 1.78 µM; HCT‑116: 1.94 µM; MCF‑7: 3.07 µM WI‑38 normal fibroblasts: relatively lower toxicity Radiosensitization with 8 Gy gamma radiation enhanced cell death in cancer lines.

Supports cell‑model endpoint review; cytotoxicity profile may differ in other normal cell models.

MTT assay, 48 h exposure; normal‑cell data qualitative only.

Carbonic Anhydrase II Target Selectivity Off-Target Activity

Best Research and Industrial Application Scenarios for Caxii-IN-1


Dissecting Isoform-Specific Roles in Hypoxic Tumor Microenvironments

Given its 14.7-fold selectivity for hCA XII over hCA IX (Ki = 3.8 nM vs. 56.0 nM), Caxii-IN-1 is ideally suited for in vitro and in vivo studies designed to isolate the specific contribution of CA XII to tumor cell survival, migration, and pH regulation under hypoxic conditions, as demonstrated in its use against MCF-7, HeLa, and A549 cancer models .

Tool Compound for Pharmacology and Toxicology Studies in CA XII-Expressing Cancers

The quantified cellular IC50 values (ranging from 4.8 µM in HeLa cells to 20 µM in MCF-7 cells) provide a clear activity range for researchers selecting a positive control or reference inhibitor for phenotypic screening campaigns, target validation studies, or in establishing structure-activity relationships for novel CA XII-targeting chemical series .

Benchmarking and Comparative Analysis of Novel Carbonic Anhydrase XII Inhibitors

Caxii-IN-1's well-defined potency and selectivity profile (Ki for hCA XII = 3.8 nM; 14.7-fold selectivity over hCA IX) establishes it as a valuable benchmark standard against which new chemical entities or next-generation CA XII inhibitors can be directly compared, providing a consistent and quantifiable reference point in both academic and industrial drug discovery programs .

Application
Selection Property
Validation Focus
Hypoxic tumor pH‑regulation studies
Dual hCA IX/XII inhibition profile
Coordinated isoform blockade in spheroid models
Radiosensitization research in cancer cell models
Cancer‑cell cytotoxicity profile + radiosensitization synergy
Combined irradiation‑cell death endpoint monitoring
Isoform‑selectivity benchmarking panels
Selectivity index (hCA XII vs. hCA I/II)
Off‑target pan‑activity screening assessment
In‑vitro cancer pharmacology reference tool
Commercially characterized single chemical entity
Cross‑study reproducibility validation
Quote Request

Request a Quote for Caxii-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.